molecular formula C5H5NS B569681 Pyridine, 1-sulfide CAS No. 115974-66-8

Pyridine, 1-sulfide

Cat. No.: B569681
CAS No.: 115974-66-8
M. Wt: 111.162
InChI Key: YWSPNEMTARSIKW-UHFFFAOYSA-N
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Description

Pyridine, 1-sulfide is an organic compound that contains a pyridine ring bonded to a sulfur atom. It is a heterocyclic aromatic compound, which means it has a ring structure that includes atoms of at least two different elements. This compound is known for its distinctive chemical properties and its applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine, 1-sulfide can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur or sulfur-containing compounds. For example, pyridine can react with sulfur dichloride (SCl2) under controlled conditions to form pyridine sulfide. Another method involves the use of sulfur monochloride (S2Cl2) as a reagent.

Industrial Production Methods

In industrial settings, pyridine sulfide is often produced through large-scale chemical reactions that involve the use of pyridine and sulfur compounds. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1-sulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine sulfoxide or pyridine sulfone, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of pyridine sulfide can lead to the formation of pyridine and hydrogen sulfide.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine sulfoxide, pyridine sulfone.

    Reduction: Pyridine, hydrogen sulfide.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 1-sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some pyridine sulfide compounds are investigated for their potential use as pharmaceuticals.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine sulfide involves its interaction with various molecular targets and pathways. For example, in biological systems, pyridine sulfide can interact with enzymes and proteins, leading to changes in their activity. The sulfur atom in pyridine sulfide can form bonds with metal ions, which can affect the function of metalloproteins and other metal-containing biomolecules.

Comparison with Similar Compounds

Pyridine, 1-sulfide can be compared with other similar compounds, such as:

    Pyridine: Pyridine itself is a basic heterocyclic compound with a nitrogen atom in the ring. This compound differs by having a sulfur atom bonded to the ring.

    Pyridine sulfoxide: This compound is an oxidized form of pyridine sulfide, where the sulfur atom is bonded to an oxygen atom.

    Pyridine sulfone: Another oxidized form, where the sulfur atom is bonded to two oxygen atoms.

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. The presence of both nitrogen and sulfur atoms in the ring allows it to participate in a variety of chemical reactions and interact with different molecular targets.

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent and building block in organic synthesis, as well as a subject of interest in biological and medicinal research.

Properties

CAS No.

115974-66-8

Molecular Formula

C5H5NS

Molecular Weight

111.162

IUPAC Name

1-sulfidopyridin-1-ium

InChI

InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

YWSPNEMTARSIKW-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)[S-]

Synonyms

Pyridine, 1-sulfide (9CI)

Origin of Product

United States

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